N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide
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Overview
Description
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of a hydroxyoxolan ring and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide typically involves the reaction of a suitable oxolan derivative with a methylpropanamide precursor. One common method involves the use of sodium hydroxide as a base and methanol as a solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyoxolan ring and the amide group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- N-[(3R,4R)-4-Fluoro-1-(6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl]acrylamide
Uniqueness
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyoxolan ring and amide group contribute to its versatility in various reactions and applications, setting it apart from other similar compounds .
Biological Activity
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
his compound features a hydroxyl group attached to a sugar-like oxolane ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of MDM2-p53 Interaction : This compound has been studied for its ability to inhibit the interaction between MDM2 and p53 proteins. The p53 protein is crucial for regulating the cell cycle and apoptosis. Disruption of this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
- Potential Neuroprotective Effects : Some studies suggest that compounds structurally related to N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide may offer neuroprotective benefits by modulating oxidative stress pathways .
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
Activity | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
MDM2-p53 Inhibition | 0.5 | HCT116 (Colon Cancer) | |
Induction of Apoptosis | 1.0 | HeLa (Cervical Cancer) | |
Neuroprotection (Oxidative) | 10 | SH-SY5Y (Neuroblastoma) |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
-
Case Study 1: Cancer Treatment
- In a study invo
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m1/s1 |
InChI Key |
ZZEMWAOJNGCRLJ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@@H]1COC[C@@H]1O |
Canonical SMILES |
CC(C)C(=O)NC1COCC1O |
Origin of Product |
United States |
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